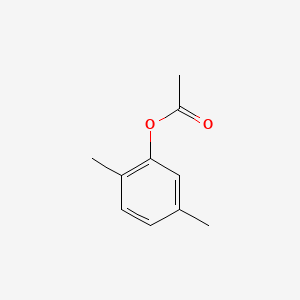
2,5-Dimethylphenyl acetate
Cat. No. B1345737
Key on ui cas rn:
877-48-5
M. Wt: 164.2 g/mol
InChI Key: SBOSLJVYJPZJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04544450
Procedure details


xylene, 390 mls of potassium acetate, 0.6 M acetic acid and 0.87 g of palladium catalyst on carbon (10% Pd) are electrolyzed in a cell without diaphragm having a graphite anode (area 140 cm2), steel cathode, magnetic stirrer and water jacket. The electrolysis is carried out at 18° C. with a current of 1.40 A. After the flow of 4 F/mol of electricity, the content of the cell is filtered and extracted with dichloromethane. The organic phase is washed with a solution of NaHCO3 and dried over MgSO4. After having distilled off the solvent under atmospherical pressure, the liquid is transferred into a microdistillation apparatus in which 4.30 g of unreacted p.xylene are recovered together with 3.41 g of pure 2,5-dimethylphenyl acetate. The molar values of the yield of current and the stoichiometric yields relative to the synthesis of 2,5-dimethylphenyl acetate from p.xylene are thus 12.8% and 51.3%, respectively.

Name
potassium acetate
Quantity
390 mL
Type
reactant
Reaction Step Two


[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[C:1]1(C)[C:2]([CH3:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:9]([O-:12])(=[O:11])[CH3:10].[K+].[C:14](O)(=O)C>[Pd].O>[C:9]([O:12][C:6]1[CH:1]=[C:2]([CH3:7])[CH:3]=[CH:4][C:5]=1[CH3:14])(=[O:11])[CH3:10] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Two
|
Name
|
potassium acetate
|
|
Quantity
|
390 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
[Compound]
|
Name
|
graphite
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0.87 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is carried out at 18° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After the flow of 4 F/mol of electricity, the content of the cell is filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with a solution of NaHCO3
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After having distilled off the solvent under atmospherical pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
xylene are recovered together with 3.41 g of pure 2,5-dimethylphenyl acetate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1=C(C=CC(=C1)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

